N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves multiple steps, starting with the preparation of the isoxazole ring. The tert-butyl group is introduced to the isoxazole ring through a series of chemical reactions, including nitration, reduction, and cyclization. The tetrahydrofuran-3-yl group is then attached to the isoxazole ring via an ether linkage. The final step involves the formation of the isonicotinamide moiety through an amide bond formation reaction.
Chemical Reactions Analysis
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the tetrahydrofuran-3-yl group can be replaced by other functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The isoxazole ring and the tert-butyl group play crucial roles in the compound’s binding affinity and specificity. The tetrahydrofuran-3-yl group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: This compound also features a tert-butyl group and an isoxazole ring but differs in its urea moiety.
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound has a similar isoxazole ring but includes a sulfonamide group instead of the tetrahydrofuran-3-yl group.
N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamide: This compound shares the tert-butyl and isoxazole features but has a chloroacetamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)13-9-15(24-20-13)19-16(21)11-4-6-18-14(8-11)23-12-5-7-22-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJXRNOSPJRXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.